3-Amino-4-chloropicolinaldehyde
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Overview
Description
3-Amino-4-chloropicolinaldehyde: is a chemical compound with the molecular formula C6H5ClN2O. It is a derivative of picolinaldehyde, characterized by the presence of an amino group at the 3-position and a chlorine atom at the 4-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-chloropicolinaldehyde typically involves the chlorination of picolinaldehyde followed by amination. One common method includes the reaction of 4-chloropicolinaldehyde with ammonia or an amine under controlled conditions to introduce the amino group at the 3-position. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-chloropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Amino-4-chloropicolinic acid.
Reduction: 3-Amino-4-chloropicolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Amino-4-chloropicolinaldehyde is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other functionalized derivatives .
Biology: In biological research, this compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules. Its derivatives have shown potential in inhibiting specific enzymes and pathways .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in material science and polymer chemistry .
Mechanism of Action
The mechanism of action of 3-Amino-4-chloropicolinaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
3-Amino-4-chloropyridine: Similar structure but lacks the aldehyde group.
4-Chloro-3-nitropyridine: Contains a nitro group instead of an amino group.
3-Amino-4-bromopicolinaldehyde: Similar structure with bromine instead of chlorine.
Uniqueness: 3-Amino-4-chloropicolinaldehyde is unique due to the presence of both an amino group and an aldehyde group on the same pyridine ring. This dual functionality allows for diverse chemical reactivity and the formation of a wide range of derivatives. Its unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications .
Properties
Molecular Formula |
C6H5ClN2O |
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Molecular Weight |
156.57 g/mol |
IUPAC Name |
3-amino-4-chloropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2O/c7-4-1-2-9-5(3-10)6(4)8/h1-3H,8H2 |
InChI Key |
RIRZWTOLIZKNQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)N)C=O |
Origin of Product |
United States |
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